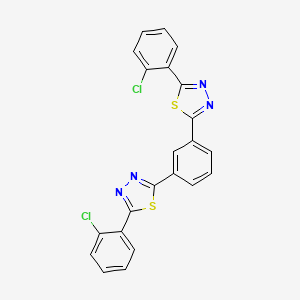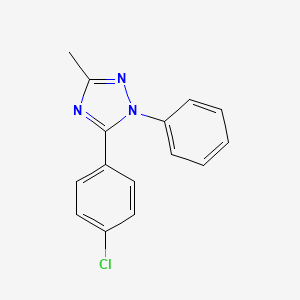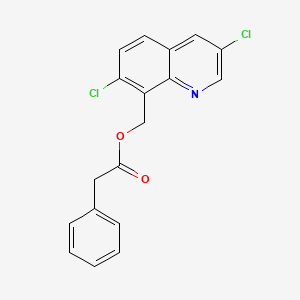
(3,7-Dichloroquinolin-8-yl)methyl phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,7-Dichloroquinolin-8-yl)methyl phenylacetate is a chemical compound with a molecular formula of C17H11Cl2NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dichloroquinolin-8-yl)methyl phenylacetate typically involves the esterification of (3,7-dichloroquinolin-8-yl)methanol with phenylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(3,7-Dichloroquinolin-8-yl)methyl phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate (K2CO3) and are carried out in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
(3,7-Dichloroquinolin-8-yl)methyl phenylacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3,7-Dichloroquinolin-8-yl)methyl phenylacetate involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
4,7-Dichloro-8-methylquinoline: Another quinoline derivative with similar structural features.
Chloroquine: A well-known antimalarial drug that also contains a quinoline core.
Uniqueness
(3,7-Dichloroquinolin-8-yl)methyl phenylacetate is unique due to its specific substitution pattern on the quinoline ring and the presence of the phenylacetate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
89517-13-5 |
|---|---|
分子式 |
C18H13Cl2NO2 |
分子量 |
346.2 g/mol |
IUPAC名 |
(3,7-dichloroquinolin-8-yl)methyl 2-phenylacetate |
InChI |
InChI=1S/C18H13Cl2NO2/c19-14-9-13-6-7-16(20)15(18(13)21-10-14)11-23-17(22)8-12-4-2-1-3-5-12/h1-7,9-10H,8,11H2 |
InChIキー |
GSNODGKQSIUKKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=C(C=CC3=CC(=CN=C32)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


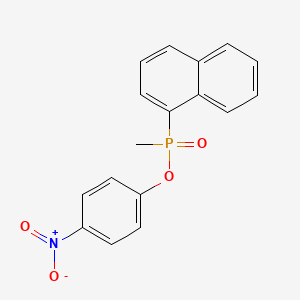
![1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide](/img/structure/B14373011.png)

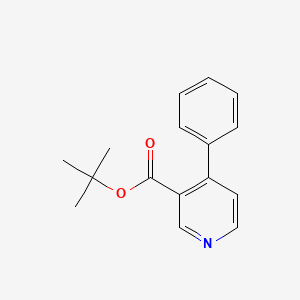
![3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide](/img/structure/B14373027.png)
![N-[1-(4-Cyanophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14373032.png)
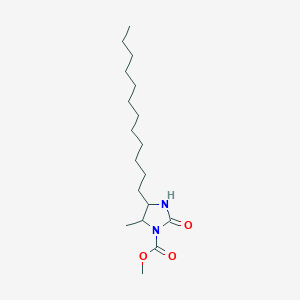
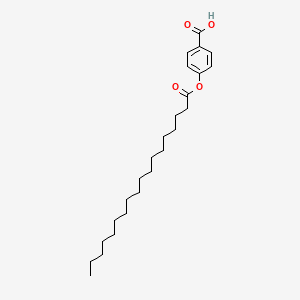
![2-[4-(4-Aminophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B14373049.png)
![4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine](/img/structure/B14373057.png)

![2,2'-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol)](/img/structure/B14373071.png)
